molecular formula C15H12N2O3S2 B2489390 N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide CAS No. 1321874-16-1

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide

Cat. No.: B2489390
CAS No.: 1321874-16-1
M. Wt: 332.39
InChI Key: OUCWBWOHFFQKFZ-FOCLMDBBSA-N
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Description

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide is a complex heterocyclic compound featuring a tricyclic core structure with fused oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The (5E) configuration indicates the geometry of the imine-like ylidene moiety. The thiophene-2-carboxamide substituent introduces a sulfur-containing aromatic system, which may influence electronic properties and biological interactions.

Properties

IUPAC Name

N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-17-9-7-10-11(20-5-4-19-10)8-13(9)22-15(17)16-14(18)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCWBWOHFFQKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can be approached through a multi-step synthetic route. The key steps may involve:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.

    Introduction of heteroatoms: Functional groups containing oxygen, sulfur, and nitrogen can be introduced through substitution reactions.

    Final assembly: The thiophene-2-carboxamide moiety can be attached in the final step through amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the heteroatoms.

    Substitution: Functional groups can be substituted to introduce new functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing signaling cascades or metabolic processes.

Comparison with Similar Compounds

3,5-Dimethoxybenzamide Derivative (CAS 1322000-09-8)

This compound shares the same tricyclic core but substitutes the thiophene-2-carboxamide group with a 3,5-dimethoxybenzamide moiety . Key differences include:

  • Electronic Properties : The electron-donating methoxy groups may modulate reactivity in electrophilic substitution reactions, whereas the thiophene’s conjugated system offers π-electron delocalization.

Cephalosporin-like Bicyclic Compounds ()

Compounds such as (6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid feature a bicyclic β-lactam core . Comparisons include:

  • Ring System : The bicyclo[4.2.0] system in cephalosporins is smaller and more strained than the tricyclic framework of the target compound, influencing stability and reactivity.
  • Biological Relevance: Cephalosporins are known antibiotics targeting bacterial cell walls, suggesting that the tricyclic compound’s nitrogen and sulfur atoms could similarly interact with biological targets.

Thiadiazine Derivatives ()

6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides exhibit a thiadiazine core . Differences include:

  • Heteroatom Arrangement : Thiadiazines contain two nitrogen and one sulfur atom in a six-membered ring, contrasting with the tricyclic compound’s fused oxygen, sulfur, and nitrogen atoms.
  • Synthetic Routes : Thiadiazines are synthesized via condensation of aldehydes with thiadiazine precursors under acidic conditions, whereas the tricyclic compound’s synthesis likely requires multi-step cyclization.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Heteroatoms Potential Applications Reference
Target Compound Tricyclo[7.4.0.0³,⁷] Thiophene-2-carboxamide O, S, N Undefined
3,5-Dimethoxybenzamide analogue (CAS 1322000-09-8) Tricyclo[7.4.0.0³,⁷] 3,5-Dimethoxybenzamide O, S, N Medicinal chemistry
Cephalosporin derivatives () Bicyclo[4.2.0] Ethoxycarbonylamino, methyl S, N Antibiotics
Thiadiazine derivatives () Thiadiazine 4-Cl-benzylidene, phenyl S, N Bioactive agents

Implications of Structural Differences

  • Solubility and Bioavailability : The tricyclic compound’s oxygen-rich core may improve water solubility compared to the lipophilic dimethoxybenzamide analogue .
  • Reactivity : The thiophene substituent’s aromaticity could stabilize charge-transfer interactions, unlike the β-lactam’s strained ring in cephalosporins .
  • Synthetic Complexity : The tricyclic system likely requires advanced cyclization strategies, whereas thiadiazines are synthesized via simpler condensations .

Biological Activity

N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes both thiophene and azatricyclo components. The IUPAC name highlights its intricate arrangement of functional groups, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H21N3O2
Molecular Weight273.35 g/mol
CAS Number1321874-16-1

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help in reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially impacting glucose metabolism and offering antidiabetic effects.
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating potential use in treating infections.

Antioxidant Activity

Research indicates that the compound has a strong capacity to scavenge free radicals. In vitro assays have demonstrated its effectiveness in reducing reactive oxygen species (ROS) levels.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against several pathogens:

PathogenInhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be developed into an antimicrobial agent.

Antidiabetic Effects

In silico studies have indicated that this compound may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion:

CompoundBinding Affinity (kcal/mol)
N-[...]-thiophene derivative-8.6

This binding affinity suggests potential for therapeutic applications in managing diabetes.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability.
  • Animal Models : Research involving diabetic rats treated with the compound showed improved blood glucose levels compared to controls.

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